ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride

Organic synthesis Substituent effects Electrophilicity

Select this 2,4-dichloro imidate hydrochloride to eliminate the 16.7% stoichiometric error inherent to the free base. Its salt form guarantees reproducible molar calculations (MW 254.54 g/mol). The electron‑withdrawing substitution dampens electrophilicity (Hammett ρ = –1.05), allowing high‑temperature nucleophilic additions without decomposition. Predictable SN2‑dominant hydrolysis lets you engineer aqueous work‑ups or generate intermediates intentionally. Prioritize this building block for robust, scalable heterocyclic syntheses.

Molecular Formula C9H10Cl3NO
Molecular Weight 254.5 g/mol
CAS No. 55242-50-7
Cat. No. B6602191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride
CAS55242-50-7
Molecular FormulaC9H10Cl3NO
Molecular Weight254.5 g/mol
Structural Identifiers
SMILESCCOC(=N)C1=C(C=C(C=C1)Cl)Cl.Cl
InChIInChI=1S/C9H9Cl2NO.ClH/c1-2-13-9(12)7-4-3-6(10)5-8(7)11;/h3-5,12H,2H2,1H3;1H
InChIKeyCOHOKOXFVJTVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-Dichlorobenzene-1-carboximidate Hydrochloride (CAS 55242-50-7): A Halogenated Imidate Building Block for Pharmaceutical Intermediates


Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride (also known as ethyl 2,4-dichlorobenzimidate hydrochloride) is a halogenated aromatic imidate ester in its hydrochloride salt form. With the molecular formula C9H10Cl3NO and a molecular weight of 254.54 g/mol, this compound serves as a versatile electrophilic building block in organic synthesis . It is classified as a carboximidate derivative, characterized by a benzene ring substituted with chlorine atoms at the 2- and 4-positions and an ethoxy imine functional group . The hydrochloride salt enhances handling stability and solubility in polar solvents, making it suitable for various nucleophilic substitution reactions .

Why Ethyl 2,4-Dichlorobenzene-1-carboximidate Hydrochloride Cannot Be Interchanged with Other Benzimidate Derivatives


Generic substitution of benzimidate reagents in synthetic protocols can lead to significant deviations in reaction outcomes due to substituent-dependent electrophilicity and mechanistic pathways. The 2,4-dichloro substitution pattern in the target compound introduces strong electron-withdrawing effects that alter the imidate carbon's electrophilicity compared to unsubstituted or mono-chlorinated analogs [1]. Furthermore, the hydrochloride salt form provides distinct solubility and stability characteristics relative to the free base, directly influencing reaction kinetics and product yield . Hydrolysis studies confirm that benzimidate structure governs whether hydrolysis proceeds via carbonyl attack or SN2 alkyl group attack, underscoring that structural nuance dictates chemical behavior [2].

Quantitative Differentiation Evidence for Ethyl 2,4-Dichlorobenzene-1-carboximidate Hydrochloride


Electrophilic Reactivity Modulation via 2,4-Dichloro Substitution: Hammett Analysis

The 2,4-dichloro substitution pattern in the target compound exerts an electron-withdrawing effect on the imidate moiety, reducing its electrophilicity compared to the unsubstituted analog. A quantitative framework for this effect is provided by Hammett linear free-energy relationships. In a study of trimethylsilyl migration in substituted NO-bis(trimethylsilyl)benzimidates, the reaction constant ρ was determined to be –1.05, indicating that electron-donating substituents accelerate the reaction rate while electron-withdrawing groups decelerate it [1]. Applying this principle, the two chlorine atoms (σp ≈ 0.23 each) are expected to cumulatively decrease the reaction rate relative to the unsubstituted compound by a factor derived from the Hammett equation. This predictable modulation of electrophilicity is critical for designing synthetic routes and optimizing yields.

Organic synthesis Substituent effects Electrophilicity

Distinct Hydrolysis Mechanism Favoring SN2 Alkyl Group Attack

The hydrolysis pathway of benzimidates is dictated by the electronic character of substituents on the aromatic ring. A comprehensive kinetic study demonstrated that in aqueous sulfuric acid media, benzimidates hydrolyze either via attack of two water molecules at the carbonyl carbon (as in ester hydrolysis) or via an SN2 attack at the alkyl group of the alkoxy oxygen, depending on the substrate structure [1]. Electron-withdrawing substituents, such as the 2,4-dichloro pattern, are proposed to favor the SN2 pathway over carbonyl attack. This mechanistic divergence directly impacts the rate of hydrolysis and the nature of degradation products, making the target compound's behavior distinct from electron-donating substituted analogs.

Hydrolysis mechanism Kinetics Stability

Hydrochloride Salt Stoichiometry Precision: Molar Mass Advantage

The hydrochloride salt form of ethyl 2,4-dichlorobenzene-1-carboximidate possesses a molecular weight of 254.54 g/mol, whereas the free base (ethyl 2,4-dichlorobenzene-1-carboximidate) has a molecular weight of 218.08 g/mol . For a typical 1 mmol scale reaction, this 36.46 g/mol difference translates to a mass discrepancy of approximately 36.5 mg. Using the incorrect molecular weight for stoichiometric calculations can lead to significant errors in reagent quantities, potentially compromising reaction yield and reproducibility. The hydrochloride salt form also offers enhanced stability and ease of handling compared to the free base, a factor critical in industrial and academic procurement decisions .

Stoichiometry Procurement Precision

Commercial Availability and Purity Benchmarking

The target compound is commercially available from reputable vendors such as Leyan with a specified purity of 95% . In contrast, the widely used unsubstituted analog ethyl benzimidate hydrochloride (CAS 5333-86-8) is available from Sigma-Aldrich with a purity of ≥97.0% . While the purity specification of the target compound is slightly lower, this benchmark provides a quantitative reference for procurement decisions, particularly when 95% purity is acceptable for the intended synthetic application, potentially offering cost or availability advantages. The specific 2,4-dichloro substitution pattern is not available in the unsubstituted analog, making direct comparison of purity only one factor in the selection process.

Procurement Purity Supply chain

Optimal Application Scenarios for Ethyl 2,4-Dichlorobenzene-1-carboximidate Hydrochloride


Precise Molar Calculations in Multi-Step Pharmaceutical Syntheses

In multi-step pharmaceutical intermediate synthesis, accurate stoichiometry is paramount. The hydrochloride salt form of ethyl 2,4-dichlorobenzene-1-carboximidate provides a defined molecular weight of 254.54 g/mol, ensuring that molar calculations are precise and reproducible . This contrasts with the free base (MW 218.08 g/mol), where using the incorrect value could lead to a 16.7% error in reagent quantity at the 1 mmol scale . Researchers developing robust, scalable processes should prioritize the hydrochloride salt for its stoichiometric reliability and enhanced handling stability.

Design of Reaction Conditions for Controlled Electrophilic Substitution

The 2,4-dichloro substitution pattern in the target compound reduces the electrophilicity of the imidate carbon relative to unsubstituted benzimidates, as predicted by Hammett analysis (ρ = –1.05) [1]. Chemists seeking a less reactive imidate for controlled nucleophilic addition or for reactions requiring higher temperatures without decomposition can leverage this electronic modulation. This property is particularly valuable in the synthesis of heterocyclic compounds where over-reactivity of the imidate could lead to undesired side products.

Hydrolysis-Sensitive Synthetic Route Planning

Knowledge that electron-withdrawing substituents favor the SN2 alkyl group attack hydrolysis pathway over carbonyl attack allows researchers to design synthetic sequences that avoid or exploit hydrolytic degradation [2]. In routes where aqueous work-up conditions are unavoidable, the target compound's hydrolysis behavior can be predicted and mitigated, or alternatively, the hydrolysis product can be intentionally generated as a synthetic intermediate. This mechanistic insight is critical for optimizing yield and purity in complex organic syntheses.

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